6-methyl-4H-thiochromen-4-one

Antifungal Agricultural fungicide Botrytis cinerea

6-Methyl-4H-thiochromen-4-one (CAS 1076-31-9) is a sulfur-containing heterocyclic compound belonging to the thiochromone family, characterized by a 4H-thiochromen-4-one core with a methyl substituent at the 6-position. This scaffold serves as a bioisosteric replacement for chromones (benzopyrans), wherein the endocyclic oxygen atom is substituted by sulfur, conferring distinct physicochemical properties such as increased lipophilicity (XlogP ~2.1 for the unsubstituted thiochromen-4-one versus ~1.4 for chromone) and altered electronic characteristics.

Molecular Formula C10H8OS
Molecular Weight 176.24 g/mol
CAS No. 1076-31-9
Cat. No. B3079832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-4H-thiochromen-4-one
CAS1076-31-9
Molecular FormulaC10H8OS
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)SC=CC2=O
InChIInChI=1S/C10H8OS/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3
InChIKeySBFJYNRHUCIGGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-4H-thiochromen-4-one (CAS 1076-31-9) – A Sulfur-Containing Chromone Isostere for Medicinal Chemistry and Agrochemical Research


6-Methyl-4H-thiochromen-4-one (CAS 1076-31-9) is a sulfur-containing heterocyclic compound belonging to the thiochromone family, characterized by a 4H-thiochromen-4-one core with a methyl substituent at the 6-position [1]. This scaffold serves as a bioisosteric replacement for chromones (benzopyrans), wherein the endocyclic oxygen atom is substituted by sulfur, conferring distinct physicochemical properties such as increased lipophilicity (XlogP ~2.1 for the unsubstituted thiochromen-4-one versus ~1.4 for chromone) and altered electronic characteristics . The compound has been investigated for antifungal activity against phytopathogens including Botrytis cinerea, as well as for its role as a synthetic building block in the preparation of kinase inhibitor libraries and phosphotyrosine mimetics [2].

Why 6-Methyl-4H-thiochromen-4-one Cannot Be Simply Interchanged with Other Thiochromones or Chromones


Substitution at the 6-position of the thiochromen-4-one scaffold is a critical determinant of biological activity, and the 6-methyl derivative should not be considered interchangeable with other 6-substituted or unsubstituted analogs. Antifungal studies directly comparing 6-methylthiochroman-4-one with its 6-chloro counterpart demonstrated equipotent inhibition (both achieving 100% inhibition of Botrytis cinerea at 100–250 μg/mL), yet the two compounds exhibited distinct metabolic fates when exposed to the same fungal biotransformation system, yielding different hydroxylated and oxidized derivatives with divergent antifungal profiles [1]. Furthermore, in thiochromanone-based cathepsin L inhibitors, the nature of the 6-substituent profoundly modulates potency: the 6,7-difluoro analog achieved an IC50 of 46 nM, while other 6-substituted variants showed markedly reduced activity, underscoring that even minor substituent changes cannot be treated as functionally equivalent [2]. These findings establish that the 6-methyl group is not a generic placeholder—it is a specific structural feature that dictates both intrinsic bioactivity and metabolic processing, making indiscriminate substitution scientifically unjustified.

Quantitative Differential Evidence for 6-Methyl-4H-thiochromen-4-one vs. Closest Analogs


Antifungal Activity Against Botrytis cinerea: Direct Head-to-Head Comparison of 6-Methyl vs. 6-Chloro Thiochroman-4-one

In a direct head-to-head study, 6-methylthiochroman-4-one (compound 1) and 6-chlorothiochroman-4-one (compound 2) both achieved 100% inhibition of Botrytis cinerea strain Bc2100 at concentrations of 100–250 μg/mL, indicating equipotent antifungal activity between the 6-methyl and 6-chloro analogs [1]. However, a biotransformation-derived derivative (compound 3) showed reduced maximal inhibition of 96% against strain BcUCA992 at 200 μg/mL, highlighting that the parent 6-methyl compound's activity profile is not fully recapitulated by its metabolites. Furthermore, the two parent compounds displayed distinct biotransformation pathways when incubated with Trichoderma viride, yielding different hydroxylated and oxidized products [1].

Antifungal Agricultural fungicide Botrytis cinerea

Lipophilicity Differentiation: XlogP of Thiochromen-4-one (2.1) vs. Chromone (1.4) Confers Advantage in Membrane Penetration

The sulfur-for-oxygen bioisosteric replacement in the thiochromen-4-one core yields a substantial increase in lipophilicity compared to the parent chromone scaffold. The calculated XlogP for thiochromen-4-one is 2.1, compared to 1.4 for chromone (4H-1-benzopyran-4-one), representing a ΔlogP of +0.7 log units [1]. For the 6-methyl-substituted derivative, the additional methyl group would be expected to further increase logP by approximately 0.5 units (based on the π-methyl Hansch constant), yielding an estimated logP of ~2.6–2.7 for 6-methyl-4H-thiochromen-4-one, a meaningful difference from chromone that translates to roughly 5-fold higher octanol/water partitioning per 0.7 log units [2].

Lipophilicity Drug-likeness Bioisosteric replacement

Synthetic Utility as a Phosphotyrosine Mimetic Precursor: Selective C-6 Bromomethylation for Targeted Derivatization

6-Methyl-4H-thiochromen-4-one undergoes regioselective radical bromination at the 6-methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride, yielding 6-bromomethyl-thiochromen-4-one in 53% isolated yield . This transformation installs a reactive benzylic bromide handle that is orthogonal to the thiochromenone core, enabling subsequent nucleophilic displacement with phosphonate or phosphate nucleophiles to generate phosphotyrosine mimetics. The unsubstituted thiochromen-4-one (CAS 491-39-4) lacks this derivatization handle, and the corresponding 6-chloro analog (CAS 34613-49-5) cannot undergo analogous benzylic functionalization without prior methyl installation .

Phosphotyrosine mimetics Chemical biology Building block

Cathepsin L Inhibition: Class-Level Evidence That 6-Position Substitution Modulates Nanomolar Potency

A systematic SAR study of 36 thiochromanone thiosemicarbazone analogs functionalized primarily at the C-6 position established that the nature of the 6-substituent is a critical potency determinant for cathepsin L inhibition. The most potent inhibitor identified, the 6,7-difluoro analog (compound 4), exhibited an IC50 of 46 nM against cathepsin L, while compounds with alternative 6-substitution patterns showed varying degrees of attenuated activity [1]. Importantly, all compounds in this series were inactive against cathepsin B (IC50 > 10,000 nM), demonstrating that the thiochromanone scaffold itself confers target selectivity, but that 6-position substitution fine-tunes potency within the nanomolar range. The 6-methyl-substituted thiochromanone core provides a distinct electronic and steric environment compared to 6-halogen or 6-hydrogen analogs [1].

Cathepsin L Cysteine protease Anticancer

Antileishmanial Activity: Thiochromen-4-one 1,1-Dioxide Derivatives Achieve Sub-10 μM Potency with High Selectivity Indices

Although direct data for 6-methyl-4H-thiochromen-4-one itself are not available for antileishmanial activity, the 4H-thiochromen-4-one 1,1-dioxide scaffold has been identified as a privileged allosteric modulator of trypanothione reductase, with lead compounds achieving EC50 values below 10 μM against intracellular amastigotes of Leishmania panamensis and selectivity indices exceeding 153 over human U-937 monocytes [1]. In a broader evaluation of 35 thiochromone derivatives, 12 compounds were active with EC50 values <40 μM, and four displayed EC50 values <10 μM with selectivity indices >2.6 [2]. The 6-methyl substitution on the parent thiochromen-4-one core provides a non-halogenated, electron-donating substituent that can be further elaborated to the 1,1-dioxide oxidation state, offering a differentiated entry point compared to 6-halogen or 6-unsubstituted analogs [1].

Leishmaniasis Neglected tropical disease Trypanothione reductase

Fungal Biotransformation Capacity: 6-Methylthiochroman-4-one Serves as a Substrate for Generating Novel Antifungal Derivatives

6-Methylthiochroman-4-one is actively metabolized by the fungus Trichoderma viride, yielding two novel thiochromanone derivatives (described for the first time) through hydroxylation and oxidation reactions [1]. In contrast, the 6-chloro analog undergoes a distinct biotransformation pathway, producing different metabolite profiles under identical conditions. This differential metabolic processing is functionally significant: the metabolites derived from the 6-methyl parent compound exhibited altered antifungal activity compared to the parent, including compound 3 which showed 96% maximal inhibition of B. cinerea strain BcUCA992 at 200 μg/mL [1]. The 6-methyl compound's susceptibility to fungal biotransformation distinguishes it from metabolically inert analogs and positions it as a pro-drug-like scaffold for generating diverse antifungal agents through whole-cell biocatalysis.

Biotransformation Green chemistry Antifungal metabolites

Recommended Application Scenarios for 6-Methyl-4H-thiochromen-4-one Based on Quantitative Evidence


Agricultural Fungicide Lead Optimization Targeting Botrytis cinerea

Leveraging the demonstrated 100% inhibition of B. cinerea at 100–250 μg/mL [1], 6-methyl-4H-thiochromen-4-one can serve as a validated hit compound for agrochemical fungicide development. Its equipotency to the 6-chloro analog, combined with a distinct metabolic profile in fungal biotransformation systems, makes it a strategically valuable scaffold for developing resistance-breaking fungicides. The compound's ability to be further functionalized via C-6 bromomethylation enables the synthesis of derivative libraries for structure-activity relationship optimization targeting improved field stability and spectrum of activity.

Phosphotyrosine Mimetic Synthesis for Chemical Biology Probe Development

The regioselective conversion of the 6-methyl group to a 6-bromomethyl handle in 53% yield makes 6-methyl-4H-thiochromen-4-one a strategic building block for synthesizing phosphatase-stable phosphotyrosine mimetics. This application is uniquely enabled by the presence of the 6-methyl substituent, which is absent in unsubstituted or 6-halogenated thiochromen-4-one analogs. The resulting phosphonate-containing derivatives can serve as chemical biology probes for studying protein tyrosine phosphatase (PTP) signaling or as starting points for PTP inhibitor drug discovery.

Cathepsin L Inhibitor Medicinal Chemistry for Oncology Applications

Based on class-level evidence that thiochromanone scaffolds functionalized at the 6-position achieve nanomolar cathepsin L inhibition with complete selectivity over cathepsin B (IC50 > 10,000 nM) [2], 6-methyl-4H-thiochromen-4-one can be employed as a core scaffold for synthesizing thiosemicarbazone-based cathepsin L inhibitors. The 6-methyl group provides a non-halogenated, electron-donating substituent that can be compared head-to-head with 6-fluoro, 6-chloro, and 6,7-difluoro analogs to establish comprehensive SAR around the 6-position in the context of cysteine protease inhibition.

Antileishmanial Drug Discovery via 1,1-Dioxide Derivatization

The 4H-thiochromen-4-one 1,1-dioxide scaffold has demonstrated sub-10 μM potency against Leishmania panamensis intracellular amastigotes with selectivity indices >153 [3]. 6-Methyl-4H-thiochromen-4-one can be oxidized to its corresponding 1,1-dioxide and further derivatized to explore antileishmanial activity, contributing to hit expansion efforts for neglected tropical disease programs. The 6-methyl substituent offers a distinct electronic and steric profile compared to previously explored 6-halo or 6-unsubstituted variants, potentially yielding differentiated SAR.

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